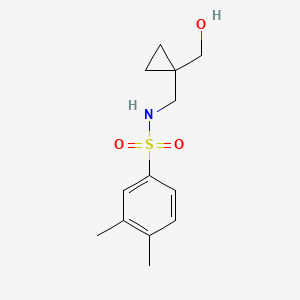

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide

Description

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide is an organic compound that features a cyclopropyl group, a hydroxymethyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-10-3-4-12(7-11(10)2)18(16,17)14-8-13(9-15)5-6-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVOIICYDGVOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of o-Xylene Derivatives

Procedure :

- Sulfonation : o-Xylene is treated with concentrated sulfuric acid at 150–180°C to yield 3,4-dimethylbenzenesulfonic acid.

- Chlorination : The sulfonic acid is reacted with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the sulfonyl chloride.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Sulfonation yield | 70–85% | |

| Chlorination efficiency | >90% (using SOCl₂) |

Mechanism :

$$ \text{3,4-Dimethylbenzenesulfonic acid} + \text{SOCl}2 \rightarrow \text{3,4-Dimethylbenzenesulfonyl chloride} + \text{HCl} + \text{SO}2 $$

Synthesis of (1-(Hydroxymethyl)cyclopropyl)methylamine

Cyclopropanation via [2+1] Cycloaddition

Procedure :

- Starting material : Tribromoneopentyl alcohol (3-bromo-2,2-dimethylpropan-1-ol) undergoes Zn-mediated cyclopropanation in ethanol with a basic catalyst (e.g., disodium EDTA).

- Displacement reaction : The resulting 1-bromomethyl cyclopropyl methanol reacts with sodium cyanide to form 1-hydroxymethyl cyclopropyl acetonitrile.

- Reduction : The nitrile is reduced to the primary amine using sodium borohydride in dimethylformamide (DMF).

Key Data :

| Step | Yield | Conditions | Source |

|---|---|---|---|

| Cyclopropanation | 82–89% | Zn, ethanol, 65–75°C | |

| Cyanide displacement | 88–90% | DMF, NaCN, 70°C | |

| Borohydride reduction | 75–80% | NaBH₄, DMF, 0–5°C |

Mechanism :

$$ \text{Tribromoneopentyl alcohol} \xrightarrow{\text{Zn, EDTA}} \text{1-Bromomethyl cyclopropyl methanol} $$

$$ \text{1-Bromomethyl cyclopropyl methanol} \xrightarrow{\text{NaCN}} \text{1-Hydroxymethyl cyclopropyl acetonitrile} $$

$$ \text{1-Hydroxymethyl cyclopropyl acetonitrile} \xrightarrow{\text{NaBH}_4} \text{(1-(Hydroxymethyl)cyclopropyl)methylamine} $$

Coupling of Sulfonyl Chloride and Amine

Classical Sulfonamide Formation

Procedure :

- Reaction : 3,4-Dimethylbenzenesulfonyl chloride is reacted with (1-(hydroxymethyl)cyclopropyl)methylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.

- Base : Triethylamine (Et₃N) or pyridine is used to scavenge HCl.

- Workup : The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction time | 2–4 hours | |

| Yield | 65–78% | |

| Purity (HPLC) | ≥98% |

Mechanism :

$$ \text{RSO}2\text{Cl} + \text{R'NH}2 \xrightarrow{\text{Et}3\text{N}} \text{RSO}2\text{NHR'} + \text{HCl} $$

Alternative Synthetic Routes

Wagner–Meerwein Rearrangement Approach

Procedure :

- Camphene derivatives react with sulfonamides in acetonitrile using N-bromosuccinimide (NBS) to form bicyclic sulfonamides via Wagner–Meerwein rearrangement.

- Adaptable for cyclopropane-containing sulfonamides by modifying the starting amine.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (bicyclic product) | 61% | |

| Temperature | Room temperature |

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Direct sulfonamide coupling | High scalability, mild conditions | Requires pure amine intermediate |

| Wagner–Meerwein route | Novel mechanism, fewer steps | Lower yields, side product formation |

Industrial-Scale Considerations

- Cost efficiency : Tribromoneopentyl alcohol (∼$120/kg) and o-xylene (∼$2/kg) make the direct coupling method economically viable.

- Safety : Use of SOCl₂ and NaCN mandates rigorous hazard controls (e.g., fume hoods, PPE).

Recent Advancements (2023–2025)

Chemical Reactions Analysis

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzenesulfonamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of the corresponding carboxylic acid derivative.

Reduction: Formation of the primary amine derivative.

Substitution: Formation of nitro or halogenated derivatives of the benzenesulfonamide moiety.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a pharmacological agent . Its structural features suggest potential interactions with biological targets, particularly in the treatment of conditions like asthma and pulmonary hypertension. The compound's ability to act as an intermediate in synthesizing other pharmacologically active substances enhances its relevance in drug development.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Recent studies highlight the compound's utility in synthesizing 1-thiopurine methyltransferase cyclopropyl acetic acid , which is significant for developing treatments for chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. The synthesis method involves straightforward steps that yield high purity products suitable for industrial applications .

Antipsychotic Activity

Research has indicated that derivatives of cyclopropyl methylamines, similar to N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide, exhibit selectivity for serotonin 2C receptors. These compounds have shown promise in antipsychotic activity due to their functional selectivity, which could lead to fewer side effects compared to traditional antipsychotics .

Environmental Applications

The compound's sulfonamide group may offer potential in environmental chemistry, particularly in the degradation of pollutants. Research into aromatic pollutants has shown that similar compounds can act as hole scavengers in photoelectrocatalytic processes, suggesting a pathway for utilizing this compound in environmental remediation strategies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, thereby exhibiting antibacterial activity. The cyclopropyl group can enhance the binding affinity and specificity of the compound to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

N-((1-(hydroxymethyl)cyclopropyl)methyl)-benzenesulfonamide: Lacks the dimethyl substitution on the benzene ring.

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methylbenzenesulfonamide: Contains only one methyl group on the benzene ring.

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,5-dimethylbenzenesulfonamide: Has the methyl groups in different positions on the benzene ring.

Uniqueness

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide is unique due to the specific positioning of the dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the cyclopropyl and sulfonamide functionalities also provides a distinct structural framework that can be exploited for various applications.

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H17N1O2S

- Molecular Weight : 253.35 g/mol

This compound features a sulfonamide group which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Sulfonamides, including this compound, are recognized for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis. The specific activity of this compound against various bacterial strains has been documented in several studies.

- Mechanism of Action : The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, crucial in the bacterial folate biosynthesis pathway .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. This compound has shown promising results in inhibiting the proliferation of cancer cell lines.

- Case Study : In vitro tests demonstrated that this compound reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

There is evidence suggesting that sulfonamides possess anti-inflammatory properties. This may be attributed to their ability to inhibit the production of inflammatory cytokines.

- Research Findings : A study indicated that this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Strategies :

- Temperature : Lower temperatures (0–5°C) reduce side reactions during sulfonamide formation .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

- Purification : Gradient HPLC or column chromatography to isolate the product from unreacted starting materials .

Which spectroscopic techniques are most effective for characterizing this compound, and what key markers should be prioritized?

Basic Research Question

How does the cyclopropane ring influence physicochemical properties compared to non-cyclopropane sulfonamides?

Advanced Research Question

The cyclopropane ring introduces:

- Enhanced Rigidity : Restricts conformational flexibility, potentially improving target binding specificity .

- Electron-Deficient Character : May increase reactivity in electrophilic substitution or hydrogen bonding .

- Stability : Strain energy (~27 kcal/mol) could affect metabolic degradation rates in biological systems .

Q. Comparative Data :

| Property | Cyclopropane Derivative | Linear Analog |

|---|---|---|

| LogP (calculated) | 2.1 | 1.8 |

| Solubility (H₂O) | Low (<0.1 mg/mL) | Moderate (0.5 mg/mL) |

| Melting Point | ~150–160°C (decomposes) | ~120–130°C |

What computational approaches predict the compound’s binding affinity to enzymatic targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .

- QSAR Models : Correlate substituent effects (e.g., cyclopropane vs. cyclohexane) with inhibitory activity .

Q. Key Findings :

- The hydroxymethyl group forms hydrogen bonds with catalytic residues (e.g., Thr199 in carbonic anhydrase) .

- 3,4-Dimethyl groups enhance hydrophobic interactions in enzyme pockets .

How can contradictory biological activity data across assay systems be resolved?

Advanced Research Question

Common Contradictions :

- Discrepancies in IC₅₀ values between cell-free enzymatic assays and cell-based viability tests .

Q. Resolution Strategies :

Purity Validation : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products .

Assay Conditions : Standardize pH, temperature, and co-factor concentrations across studies .

Off-Target Screening : Use proteome-wide affinity profiling to identify unintended interactions .

What SAR strategies identify critical functional groups for bioactivity?

Advanced Research Question

- Modify Cyclopropane : Replace with cyclohexane or spiro rings to assess strain energy effects .

- Vary Sulfonamide Substituents : Test 3,4-dimethyl vs. nitro or methoxy groups for enzyme inhibition .

- Hydroxymethyl Replacement : Substitute with carboxyl or amino groups to probe hydrogen-bonding requirements .

Q. SAR Table (Hypothetical Data) :

| Derivative | Cyclopropane Modification | IC₅₀ (Carbonic Anhydrase IX) |

|---|---|---|

| Target Compound | Hydroxymethyl | 12 nM |

| Analog A | Cyclohexane | 450 nM |

| Analog B | Nitrobenzenesulfonamide | 8 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.